1-(Azidomethyl)-3-bromobenzene

Vue d'ensemble

Description

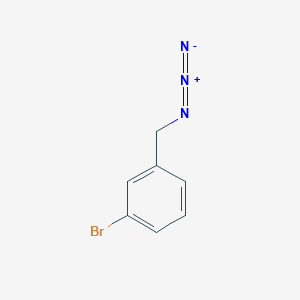

1-(Azidomethyl)-3-bromobenzene is an organic compound with the molecular formula C7H6BrN3 It is a derivative of benzene, where a bromine atom is substituted at the third position and an azidomethyl group is attached to the first position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azidomethyl)-3-bromobenzene typically involves the bromination of benzyl azide. The process begins with the formation of benzyl azide through the reaction of benzyl chloride with sodium azide. Subsequently, the bromination of benzyl azide is carried out using bromine in the presence of a suitable catalyst, such as iron(III) bromide (FeBr3), under controlled conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Types of Reactions:

Substitution Reactions: this compound can undergo electrophilic aromatic substitution reactions. For example, it can react with electrophiles such as nitronium ions (NO2+) to form nitro derivatives.

Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.

Common Reagents and Conditions:

Electrophilic Substitution: Reagents like nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed:

Nitration: Formation of 1-(azidomethyl)-3-bromo-4-nitrobenzene.

Reduction: Formation of 1-(aminomethyl)-3-bromobenzene.

Oxidation: Formation of 1-(azidomethyl)-3-bromo-4-hydroxybenzene.

Applications De Recherche Scientifique

Medicinal Chemistry

Antibacterial Activity

Research has indicated that compounds derived from 1-(azidomethyl)-3-bromobenzene exhibit significant antibacterial properties. For instance, studies involving the synthesis of neomycin-conjugates have shown that the introduction of azide groups enhances the antibacterial activity of certain derivatives. In particular, the para-bromo substitution on the aromatic ring was found to improve the efficacy of these compounds against bacterial strains, as evidenced by Minimum Inhibitory Concentration (MIC) values that were notably lower than those of unsubstituted analogs .

Drug Development

The azide functional group is a versatile moiety in drug design, facilitating the formation of triazole derivatives through click chemistry. This reaction is pivotal in creating new pharmaceutical agents with improved biological activities. The ability to easily modify the azide group allows for the exploration of various derivatives that can potentially target specific biological pathways .

Materials Science

Cross-Linking Agents

this compound serves as an effective cross-linking agent in polymer chemistry. Its azide functionality can react with various substrates to form stable cross-linked networks, enhancing the mechanical properties and thermal stability of materials. For example, azides have been utilized in the development of organic photovoltaics (OPVs), where they improve device stability under thermal stress compared to traditional cross-linkers .

Synthesis of Functional Materials

The compound can also be employed in synthesizing functional materials, such as conductive polymers and hydrogels. The incorporation of azide groups allows for subsequent reactions that yield materials with tailored properties for specific applications, including sensors and drug delivery systems .

Organic Synthesis

Click Chemistry

The azide group is a key player in click chemistry, particularly in the synthesis of 1,2,3-triazoles through [3+2] cycloaddition reactions with alkynes. The regioselectivity and efficiency of these reactions make this compound a valuable starting material for synthesizing complex organic molecules. This method has been widely adopted for creating libraries of compounds for biological testing and material applications .

Synthesis of Heterocycles

The compound is also involved in synthesizing various heterocycles, which are crucial in developing new pharmaceuticals. Its reactivity allows it to participate in diverse reactions leading to the formation of complex structures that may possess desirable biological activities or serve as intermediates in larger synthetic pathways .

Case Studies

Mécanisme D'action

The mechanism of action of 1-(Azidomethyl)-3-bromobenzene largely depends on the specific reactions it undergoes. For instance, in click chemistry, the azido group reacts with alkynes in the presence of a copper(I) catalyst to form 1,2,3-triazoles. This reaction proceeds via a concerted mechanism involving the formation of a copper-acetylide intermediate, which then reacts with the azido group to form the triazole ring.

Comparaison Avec Des Composés Similaires

Benzyl Azide: Similar structure but lacks the bromine substituent.

1-Bromo-3-methylbenzene: Similar structure but has a methyl group instead of an azidomethyl group.

1-Azidomethyl-3-chlorobenzene: Similar structure but with a chlorine substituent instead of bromine.

Uniqueness: 1-(Azidomethyl)-3-bromobenzene is unique due to the presence of both the azido and bromo groups, which confer distinct reactivity patterns. The azido group is highly reactive and useful in click chemistry, while the bromo group can participate in various substitution reactions, making this compound versatile for synthetic applications.

Activité Biologique

1-(Azidomethyl)-3-bromobenzene, a compound with the CAS number 126799-86-8, is notable for its unique structural features, including both azido and bromo groups. These functional groups endow the compound with diverse reactivity patterns, making it a subject of interest in medicinal chemistry and synthetic organic chemistry.

This compound possesses a molecular formula of C7H6BrN3. The presence of the azido group allows for participation in "click chemistry," particularly in the formation of triazoles, while the bromine atom facilitates various substitution reactions. This compound can undergo nitration, reduction, and oxidation reactions, leading to a variety of derivatives that may exhibit different biological activities.

The biological activity of this compound is largely influenced by its chemical reactivity. The azido group is highly reactive and can form stable triazole compounds through click chemistry. This reaction typically involves a copper(I) catalyst and proceeds via a concerted mechanism, resulting in products that may have enhanced biological properties.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Product Generated |

|---|---|

| Nitration | 1-(azidomethyl)-3-bromo-4-nitrobenzene |

| Reduction | 1-(aminomethyl)-3-bromobenzene |

| Oxidation | 1-(azidomethyl)-3-bromo-4-hydroxybenzene |

Biological Activity

Research into the biological activity of this compound is still developing, but preliminary studies have indicated potential applications in drug development due to its ability to form various derivatives with distinct biological effects.

Antimicrobial Activity

Some derivatives of azido compounds have exhibited significant antimicrobial properties. For instance, related azido compounds have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties when appropriately modified .

Case Studies

- Antibacterial Potential : A study investigated the antibacterial activity of compounds containing azido groups. It was found that certain azido derivatives demonstrated strong inhibitory effects against pathogenic bacteria, indicating that modifications to this compound could yield potent antibacterial agents .

- Cancer Research : In cancer research contexts, azido compounds have been utilized for targeted drug delivery systems. Their ability to undergo bioorthogonal reactions makes them suitable candidates for developing therapies that selectively target cancer cells while sparing healthy tissues .

Propriétés

IUPAC Name |

1-(azidomethyl)-3-bromobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c8-7-3-1-2-6(4-7)5-10-11-9/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXOCMECOGWAHFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10472173 | |

| Record name | Benzene, 1-(azidomethyl)-3-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10472173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126799-86-8 | |

| Record name | Benzene, 1-(azidomethyl)-3-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10472173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.